
5-Hydroxy-4-methyloxolan-2-one
Overview
Description
5-Hydroxy-4-methyloxolan-2-one: is an organic compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methyloxolan-2-one can be achieved through several methods. One common approach involves the oxidation of 4-methyloxolan-2-one using an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-methyloxolan-2-one in a suitable solvent, such as water or ethanol. The reaction mixture is then stirred at room temperature until the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation or chromatography, may also be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized to form 5-oxo-4-methyloxolan-2-one using strong oxidizing agents like potassium dichromate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 4-methyloxolan-2-one.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.
Major Products Formed:
Oxidation: 5-oxo-4-methyloxolan-2-one
Reduction: 4-methyloxolan-2-one
Substitution: Various esters and ethers depending on the reagents used
Scientific Research Applications
Chemistry: 5-Hydroxy-4-methyloxolan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with biological macromolecules. It may serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used as a building block for the synthesis of various chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methyloxolan-2-one involves its interactions with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
4-Methyloxolan-2-one: Lacks the hydroxyl group present in 5-Hydroxy-4-methyloxolan-2-one, resulting in different chemical properties and reactivity.
5-Oxo-4-methyloxolan-2-one: An oxidized form of this compound, with a ketone group replacing the hydroxyl group.
5-Butyl-4-methyloxolan-2-one: A derivative with a butyl group, exhibiting different physical and chemical properties.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-hydroxy-4-methyloxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3,5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTLRVJXDJIIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511827 | |
| Record name | 5-Hydroxy-4-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61892-47-5 | |
| Record name | 5-Hydroxy-4-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



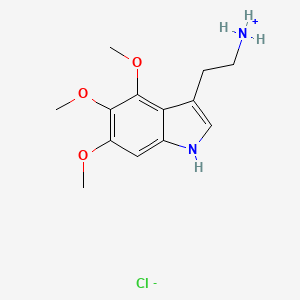

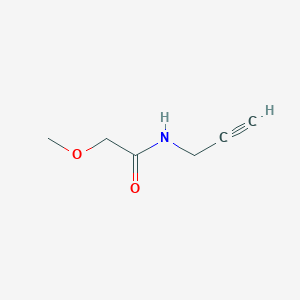
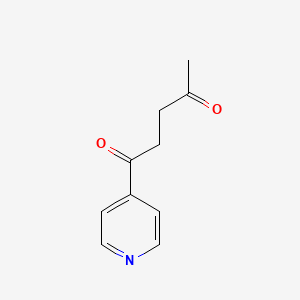
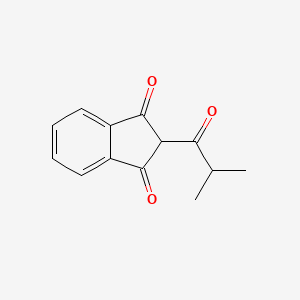
![Ethyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B3060585.png)


![6,6-Diphenylbicyclo[3.2.0]hept-3-en-7-one](/img/structure/B3060590.png)
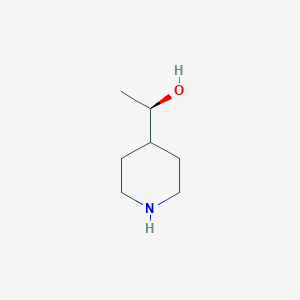
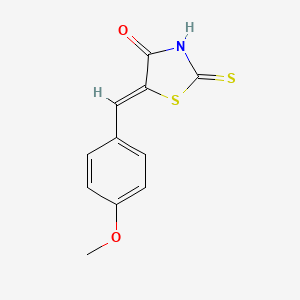
![Ethyl 5-oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B3060594.png)

